5-(2-Fluorophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
Description
5-(2-Fluorophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a pyrrolidinylmethyl group, and a triazole-thione core, making it a molecule of interest for various scientific research applications.
Properties
IUPAC Name |
5-(2-fluorophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4S/c1-17-13(11-6-2-3-7-12(11)15)16-19(14(17)20)10-18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEBSKMWOWEZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione typically involves multiple steps:
Formation of the Triazole Core:
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound reacts with the triazole intermediate.
Attachment of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is attached via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyrrolidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the fluorophenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Fluorophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Chlorophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
- 5-(2-Bromophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
- 5-(2-Methylphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione
Uniqueness
The presence of the fluorophenyl group in 5-(2-Fluorophenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its chlorinated, brominated, or methylated analogs. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
